奥沙硫兰

描述

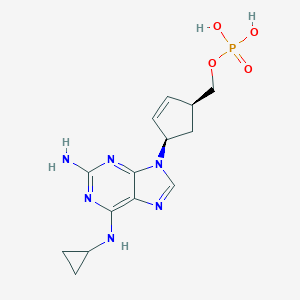

Racivir, also known as RCV, is an oxothiolane nucleoside reverse transcriptase inhibitor similar to emtricitabine and lamivudine. Racivir is a 50:50 mixture of [emtricitabine] and its positive enantiomer. Racivir has been used in trials studying the prevention of HIV Infections.

科学研究应用

艾滋病病毒治疗

恩曲他滨广泛用于与其他抗逆转录病毒药物联合治疗艾滋病毒感染。 它是核苷类逆转录酶抑制剂 (NRTI),有助于减少体内艾滋病毒的数量,从而使免疫系统更好地发挥作用,降低艾滋病毒并发症的风险 .

乙型肝炎治疗

恩曲他滨在慢性乙型肝炎患者的临床试验中显示出疗效,特别是那些同时感染艾滋病毒的患者,在 15 天的暴露期间,HBV DNA 水平显着下降 .

艾滋病病毒预防

恩曲他滨与替诺福韦艾拉酚胺联合使用,作为暴露前预防 (PrEP) 策略的一部分,适用于预防高风险青少年和成人感染 HIV-1 .

抗病毒药物研发

恩曲他滨的化学结构,特别是它的氟化胞嘧啶环,使其成为开发新型抗病毒药物和研究其作用机制的有价值的化合物 .

药代动力学和代谢研究

对恩曲他滨的药代动力学和代谢的研究有助于了解该药物在体内的吸收、分布、代谢和排泄情况,这对于优化给药方案至关重要 .

联合治疗研究

恩曲他滨是首选初始艾滋病毒联合治疗方案中的关键组成部分,可以替代拉米夫定,作为各种治疗方案中双 NRTI 主干的一部分 .

作用机制

Target of Action

Oxathiolan, also known as ent-Emtricitabine, primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .

Mode of Action

Ent-Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) . It is a cytidine analogue that, once phosphorylated into emtricitabine 5’-triphosphate, competes with the natural substrate deoxycytidine 5’-triphosphate for HIV-1 reverse transcriptase . As the enzyme incorporates emtricitabine into the forming DNA strands, new nucleotides are unable to be incorporated, leading to the termination of the viral DNA chain .

Biochemical Pathways

The primary biochemical pathway affected by ent-Emtricitabine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, ent-Emtricitabine prevents the transcription of HIV RNA into DNA, thereby halting the replication of the virus .

Pharmacokinetics

Ent-Emtricitabine exhibits favorable pharmacokinetic properties. It is a prodrug that must be phosphorylated intracellularly into its active triphosphate form . The intracellular half-life of triphosphate ent-Emtricitabine is longer compared to similar drugs, which contributes to its efficacy .

Result of Action

The molecular effect of ent-Emtricitabine’s action is the prevention of HIV RNA transcription into DNA, which results in the termination of the viral DNA chain . On a cellular level, this leads to a decrease in the viral load and an increase in CD4 cell counts, improving the immune response .

Action Environment

The action, efficacy, and stability of ent-Emtricitabine can be influenced by various environmental factors. For instance, the drug’s solubility and intermolecular interactions with water can affect its bioavailability . Furthermore, factors such as patient adherence to medication, co-infections, and individual patient characteristics can also influence the drug’s efficacy .

生化分析

Biochemical Properties

Oxathiolan plays a significant role in biochemical reactions. It is involved in the synthesis of 1,3-oxathiolan-2-yliden derivatives via simple reactions between CHacids, CS2, and oxiranes in the presence of triethylamine . The mild reaction conditions and high yields of the products exhibit the good synthetic advantage of this method .

Molecular Mechanism

The molecular mechanism of Oxathiolan involves the reaction of aryl isothiocyanates and oxiranes. This catalytic procedure takes place in the presence of MeONa in THF at 25 °C in good to excellent yields .

属性

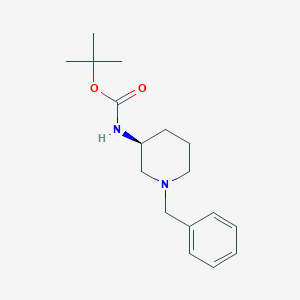

IUPAC Name |

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288260 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137530-41-7 | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137530-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxathiolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2′-Deoxy-3′-thia-5-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMTRICITABINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 1,3-oxathiolane nucleoside analogs exert their antiviral activity?

A1: 1,3-Oxathiolane nucleoside analogs, like (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC], function as competitive inhibitors of viral DNA polymerases. , They achieve this by first being phosphorylated intracellularly to their active 5'-triphosphate forms. These triphosphates then compete with natural nucleotides for incorporation into the growing viral DNA chain. Due to structural differences, their incorporation halts further DNA synthesis, effectively inhibiting viral replication.

Q2: Which viruses are particularly susceptible to 1,3-oxathiolane nucleoside analogs?

A2: Research highlights the efficacy of 1,3-oxathiolane nucleosides, particularly (-)-FTC, against hepatitis B virus (HBV). , , Studies also demonstrate their potential against HIV-1.

Q3: What is the significance of the (-) enantiomer of FTC in antiviral activity?

A3: Research shows that the (-) enantiomer of FTC exhibits superior antiviral activity compared to the (+) enantiomer. , , This difference stems from the stereospecific interactions with viral enzymes and potentially more efficient intracellular phosphorylation of (-)-FTC to its active triphosphate form.

Q4: What is the basic structure of a 1,3-oxathiolane ring?

A4: A 1,3-oxathiolane ring is a five-membered heterocyclic ring containing one oxygen atom, one sulfur atom, and three carbon atoms.

Q5: How does the stereochemistry of substituents on the 1,3-oxathiolane ring affect biological activity?

A5: The stereochemistry of substituents on the 1,3-oxathiolane ring, particularly at the C2 and C5 positions, significantly influences the biological activity of 1,3-oxathiolane nucleosides. , , For instance, the (-)-cis isomer of FTC demonstrates significantly higher potency against HBV compared to its (+) enantiomer. This difference likely arises from the specific spatial requirements for binding to the target viral enzymes.

Q6: Are there any specific stability concerns related to 1,3-oxathiolane compounds?

A6: Yes, 1,3-oxathiolane compounds can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases. ,

Q7: What strategies can be employed to enhance the stability of 1,3-oxathiolane compounds?

A7: Several approaches can be considered to improve stability:

Q8: Have 1,3-oxathiolane derivatives demonstrated catalytic activity?

A8: While 1,3-oxathiolanes are not typically known for their inherent catalytic properties, they serve as versatile building blocks in organic synthesis. , , , , , , , , , , , , For instance, they can be transformed into valuable intermediates like thiiranes, offering unique synthetic pathways.

Q9: How is computational chemistry used to understand 1,3-oxathiolane compounds?

A9: Computational tools like DFT (Density Functional Theory) provide insights into reaction mechanisms, conformational analysis, and electronic properties of 1,3-oxathiolane derivatives. , This information aids in designing novel analogs with improved activity or understanding their behavior in biological systems.

Q10: How does the introduction of a fluorine atom at the C5 position of the cytosine ring in FTC affect its activity?

A10: The addition of fluorine at the C5 position in FTC is crucial for its potent antiviral activity. , , While the exact mechanism is not fully elucidated in the provided papers, this modification likely enhances binding affinity to viral DNA polymerases, leading to stronger inhibition of viral replication.

Q11: What is the impact of different substituents at the C2 position of the 1,3-oxathiolane ring on the activity of FTC analogs?

A11: Modifying substituents at the C2 position of the 1,3-oxathiolane ring can significantly impact the antiviral potency and selectivity of FTC analogs. , , , These alterations can influence the molecule's overall conformation, impacting its interaction with the target enzyme's active site.

Q12: How does the stability of 1,3-oxathiolane nucleosides in solution affect their potential for therapeutic use?

A12: The stability of these nucleosides in solution is crucial for their bioavailability and therapeutic efficacy. , , Degradation in the bloodstream or during storage can reduce the amount of active compound available to exert its antiviral effect. Therefore, formulation strategies to enhance stability are essential for developing effective therapeutics.

Q13: How is (-)-FTC metabolized in vivo?

A13: Research indicates that (-)-FTC undergoes intracellular phosphorylation to form its active metabolite, (-)-FTC 5'-triphosphate, which directly inhibits HBV replication. , , It can also be converted to diphosphocholine derivatives, similar to CDP-choline. Interestingly, unlike its (+) enantiomer, (-)-FTC is not significantly deaminated in hepatic cell lines.

Q14: What in vivo models have been used to study the efficacy of (-)-FTC against HBV?

A14: (-)-FTC's efficacy has been investigated in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV. Additionally, a murine model employing subcutaneous tumors of HBV-producing 2.2.15 cells has been utilized. These models provide valuable insights into the drug's antiviral activity, pharmacokinetics, and potential toxicity in living organisms.

Q15: Have any resistance mechanisms been observed with 1,3-oxathiolane nucleoside analogs like (-)-FTC?

A15: While the provided papers do not extensively cover resistance mechanisms, it's important to note that prolonged use of antiviral agents can potentially lead to the emergence of resistant viral strains. Resistance to nucleoside analogs often arises from mutations in the viral polymerase gene, reducing the drug's binding affinity or incorporation efficiency.

Q16: What analytical techniques are commonly used to characterize 1,3-oxathiolane compounds?

A16: Various analytical methods are employed to study 1,3-oxathiolanes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information, including stereochemistry and conformation. , ,

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, is essential for separating and quantifying different stereoisomers.

- X-ray Crystallography: This technique provides a three-dimensional structure of crystalline compounds, offering invaluable information about bond lengths, angles, and overall conformation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

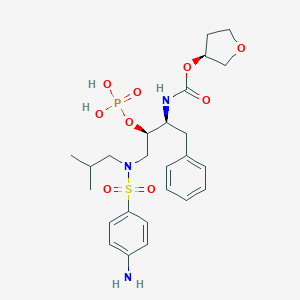

![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)

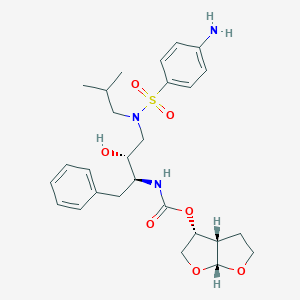

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B192951.png)